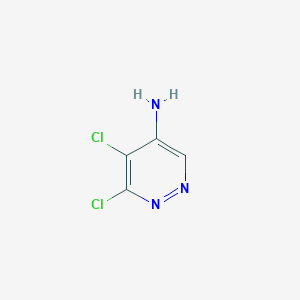

5,6-Dichloropyridazin-4-amine

Vue d'ensemble

Description

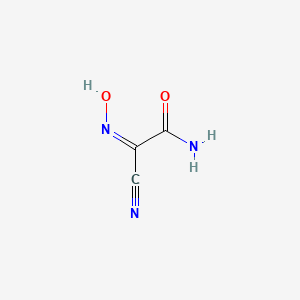

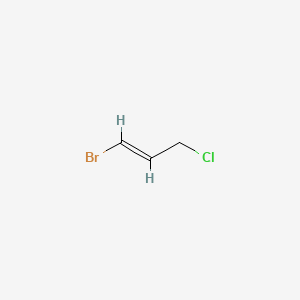

5,6-Dichloropyridazin-4-amine is a chemical compound with the molecular formula C4H3Cl2N3 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H3Cl2N3 . The InChI code for this compound is 1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H, (H2,7,9) .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 163.99 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

5,6-Dichloropyridazin-4-amine serves as a key intermediate in the synthesis of various polysubstituted pyridazinones and related heterocyclic compounds, demonstrating its significance in drug discovery and development. For instance, sequential nucleophilic aromatic substitution processes utilizing similar scaffolds have led to the creation of diverse polyfunctional systems, potentially relevant in the pharmaceutical industry for generating novel therapeutic agents (Pattison et al., 2009). Moreover, the amination of chloro-substituted heteroarenes, including derivatives of this compound, with adamantane-containing amines underscores the versatility of this compound in synthesizing aminated products with varying yields depending on the structure of the starting compounds, highlighting its utility in developing selective chemical reactions (Abel et al., 2016).

Novel Compounds and Potential Biological Activities

The chemical framework of this compound enables the synthesis of novel compounds, such as 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which have been explored for their analgesic properties. This illustrates the compound's foundational role in generating new molecules with potential therapeutic applications (Aggarwal et al., 2020). Furthermore, the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones from related chemical precursors points to the broad applicability of this compound in creating compounds that could be tested for various biological activities, despite some showing minimal antimicrobial effects (Alonazy et al., 2009).

Advanced Materials and Methodologies

Additionally, research on derivatives of this compound contributes to advancements in material science and analytical methodologies. For example, the synthesis of energetic materials utilizing this compound as a raw material demonstrates its importance in creating high-performance materials with potential applications in various industrial sectors (Zhou et al., 2017).

Safety and Hazards

The safety information for 5,6-Dichloropyridazin-4-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Mécanisme D'action

Mode of Action

These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

They may affect enzyme activity, receptor signaling, or ion channel function, among other processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5,6-dichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECXBOCRHHKNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423316 | |

| Record name | 5,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89180-50-7 | |

| Record name | 5,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)